Hexyl Glyoxylate
Overview
Description
Hexyl 2-oxoacetate is an organic compound belonging to the class of esters. It is characterized by the presence of a hexyl group attached to a 2-oxoacetate moiety. This compound is known for its diverse applications in various fields, including pharmaceuticals, fragrance synthesis, and organic chemistry reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl 2-oxoacetate can be synthesized through esterification reactions. One common method involves the reaction of hexanol with oxalic acid or its derivatives under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of hexyl 2-oxoacetate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert hexyl 2-oxoacetate to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Hexyl carboxylic acids.
Reduction: Hexyl alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
Synthesis of Benzyl Ethers and Esters
Hexyl Glyoxylate is utilized in the synthesis of benzyl ethers and esters, which are crucial in various chemical reactions. The process involves a reaction between alcohol, 2-benzyloxypyridine, and magnesium oxide (MgO) in toluene, where methyl triflate is added dropwise. This method yields benzyl ethers in good to excellent yields through in situ methylation of 2-benzyloxypyridine.
Table: Comparison of Glyoxylate Derivatives
Compound Name | Structure Type | Key Features | Unique Aspects |
---|---|---|---|
Ethyl Glyoxylate | Ester | Shorter alkyl chain; used similarly | Less hydrophobic than this compound |
Butyl Glyoxylate | Ester | Intermediate length; similar applications | Mid-range hydrophobicity |
Methyl Glyoxylate | Ester | Smallest alkyl group; used in fine chemicals | More volatile than this compound |
Glyoxylic Acid | Acid | No alkyl group; highly reactive | Precursor to many derivatives |
The longer alkyl chain of this compound enhances its hydrophobicity, making it particularly useful for applications requiring increased solubility in organic solvents.
Food Science
Role in Flavor Development
In food science, this compound plays a significant role in the degradation of volatile esters that contribute to the flavor profile of strawberries. Research has identified specific carboxylesterases (CXEs), namely FaCXE2 and FaCXE3, which hydrolyze hexyl acetate and related compounds, thereby regulating the synthesis and degradation of these esters.
Chemical Engineering
Controlled Release Applications
This compound is employed in the synthesis of hexyl alginate ester derivatives, which are used for the controlled release of pesticides such as λ-cyhalothrin. This application underscores its utility in developing materials for agricultural purposes.
Material Science
Development of New Materials
In material science, this compound is being explored for the development of new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as solubility and stability under various conditions .
Biological Significance
Research indicates that glyoxylate derivatives, including this compound, may have biological significance. They are involved in metabolic pathways such as the glyoxylate cycle, which is crucial for organisms that utilize acetate and fatty acids as carbon sources. Additionally, glyoxylate has been implicated in oxidative stress responses in certain microorganisms .
Case Studies
Study on Diabetes Marker
A notable study highlighted glyoxylate's potential as an early marker for Type 2 diabetes. The research demonstrated elevated levels of glyoxylate in diabetic subjects compared to controls, suggesting its utility in diagnosing metabolic disorders .
Glyoxylate Shunt and Oxidative Stress
Another study investigated the role of the glyoxylate shunt in bacterial responses to oxidative stress. It was found that this metabolic pathway is upregulated under stress conditions, indicating its importance in bacterial survival and pathogenicity .
Mechanism of Action
The mechanism of action of hexyl 2-oxoacetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of hexanol and oxalic acid derivatives. This hydrolysis reaction is crucial for its metabolic processing and subsequent biological effects.
Comparison with Similar Compounds
Hexyl 2-oxoacetate can be compared with other similar compounds, such as:
Hexyl acetate: Both compounds are esters, but hexyl acetate lacks the oxo group, making it less reactive in certain chemical reactions.
Ethyl 2-oxoacetate: This compound has a shorter alkyl chain compared to hexyl 2-oxoacetate, affecting its physical properties and reactivity.
Methyl 2-oxoacetate: Similar to ethyl 2-oxoacetate, but with an even shorter alkyl chain, leading to different solubility and volatility characteristics.
Hexyl 2-oxoacetate stands out due to its longer alkyl chain, which imparts unique properties such as higher boiling point and enhanced hydrophobicity, making it suitable for specific applications in organic synthesis and industrial processes .
Biological Activity
Hexyl Glyoxylate, a derivative of glyoxylate, has garnered attention due to its potential biological activities and implications in various metabolic pathways. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
This compound (CHO) is an ester formed from hexanol and glyoxylic acid. Its structure allows it to participate in various biochemical reactions, particularly those involving aldehyde functionalities.
Role in Metabolism
This compound is implicated in metabolic pathways associated with glyoxylate metabolism. Glyoxylate itself is a crucial intermediate in several biochemical processes, including gluconeogenesis and the glyoxylate cycle, which enables organisms to convert acetyl-CoA into carbohydrates without releasing carbon dioxide.
Table 1: Key Metabolic Pathways Involving Glyoxylate
Pathway | Function | Organisms Involved |
---|---|---|
Glyoxylate Cycle | Converts acetyl-CoA to succinate | Bacteria, plants |
Gluconeogenesis | Synthesizes glucose from non-carbohydrate sources | Animals, plants |
Amino Acid Synthesis | Produces precursors for amino acids | Various organisms |
Case Studies and Research Findings
- Diabetes Marker : A study highlighted the role of glyoxylate as a potential early marker for Type 2 diabetes. Elevated levels of glyoxylate were observed in diabetic subjects long before traditional markers like glucose became significant. This suggests that compounds like this compound could be involved in metabolic dysregulation leading to diabetes .
- Antifungal Activity : Research on hexyl-aminolevulinate ethosomes (HAL-ES), which includes this compound, demonstrated its effectiveness against Candida albicans biofilms. The study found that HAL-ES inhibited biofilm formation and reduced drug resistance by disrupting zinc homeostasis and ribosome biogenesis in fungal cells . This indicates that this compound derivatives may have therapeutic potential in treating fungal infections.
- Cyanobacterial Metabolism : Another study validated the presence of the glyoxylate cycle in certain cyanobacteria, showing that it plays a significant role in acetate assimilation for growth. This highlights the broader ecological relevance of glyoxylate derivatives like this compound in microbial metabolism .
The biological activity of this compound can be attributed to its ability to participate in redox reactions and its role as a reactive aldehyde. This reactivity allows it to engage in non-enzymatic glycation processes that can affect protein function and contribute to various metabolic disorders.
Inhibition of Biofilm Formation
The mechanism by which HAL-ES affects Candida albicans involves inhibiting the yeast-to-hyphal transition critical for biofilm development. This was evidenced by significant reductions in hyphal formation upon exposure to HAL-ES, demonstrating a post-exposure effect that persisted beyond initial treatment .
Properties
IUPAC Name |
hexyl 2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-6-11-8(10)7-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVITZDGXXOBGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623076 | |
Record name | Hexyl oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52709-43-0 | |
Record name | Hexyl oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.